molecular formula C8H5Cl2F3 B14010742 Benzene,1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- CAS No. 394-54-7

Benzene,1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)-

Cat. No.: B14010742
CAS No.: 394-54-7
M. Wt: 229.02 g/mol
InChI Key: AQHYRPGOKQLFEB-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- is an organic compound with the molecular formula C8H5Cl2F3. This compound is characterized by the presence of a benzene ring substituted with a 1-chloro-2,2,2-trifluoroethyl group and an additional chlorine atom. It is a derivative of benzene, which is a fundamental building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chloro-2,2,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced separation techniques like distillation and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts under hydrogen gas is a typical method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or hydrogenated compounds, respectively.

Scientific Research Applications

Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electronegative fluorine atoms and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl): Similar structure but with a fluorine atom instead of a chlorine atom.

    Benzene, 1-chloro-4-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a 1-chloro-2,2,2-trifluoroethyl group.

Uniqueness

Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- is unique due to the presence of both chlorine and trifluoroethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

394-54-7

Molecular Formula

C8H5Cl2F3

Molecular Weight

229.02 g/mol

IUPAC Name

1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H5Cl2F3/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H

InChI Key

AQHYRPGOKQLFEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)Cl)Cl

Origin of Product

United States

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